

Commercial Sources for MRS4833

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Compound of Interest

Compound Name: MRS4833

Cat. No.: B15569639

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MRS4833, a potent and selective inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) channel, is available from several commercial suppliers catering to the research community. Researchers, scientists, and drug development professionals can procure this compound from the following vendors:

Vendor	Product Name	Catalog Number
Tocris Bioscience	Pyr3	3732
Cayman Chemical	Pyr3	10009217
Santa Cruz Biotechnology	sc-207603	sc-207603
MedChemExpress	Pyr3	HY-13295
Abcam	Pyr3, TRPC3 channel blocker	ab142059
Sigma-Aldrich	TRPC3 Channel Inhibitor, Pyr3	568853

Physicochemical Properties and Storage

- Molecular Formula: $C_{16}H_{11}Cl_3F_3N_3O_3$
- Molecular Weight: 456.63 g/mol
- Appearance: White to off-white solid
- Solubility: Soluble in DMSO (e.g., 100 mg/mL) and ethanol (e.g., 25 mg/mL).

- Storage: Store at -20°C for long-term stability. Stock solutions in DMSO can be stored at -20°C for up to 3 months.

Application Notes

MRS4833, also known as Pyr3, is a pyrazole compound that has been identified as a selective and direct inhibitor of the TRPC3 channel, a non-selective cation channel involved in calcium signaling.[1][2] Its selectivity for TRPC3 over other TRPC family members makes it a valuable pharmacological tool for elucidating the physiological and pathological roles of this channel.

Mechanism of Action

MRS4833 directly interacts with the TRPC3 protein to block the influx of cations, primarily Ca^{2+} , through the channel pore.[1][2] This inhibition is effective against both receptor-operated and store-operated activation of TRPC3 channels. By blocking TRPC3-mediated Ca^{2+} entry, **MRS4833** can modulate a variety of downstream cellular processes that are dependent on calcium signaling.

Key Applications

- Studying TRPC3-Mediated Calcium Signaling: **MRS4833** is widely used to investigate the role of TRPC3 in intracellular calcium homeostasis in various cell types.
- Investigation of Cardiac Hypertrophy: The compound has been shown to attenuate hypertrophic growth in cardiomyocytes, suggesting a role for TRPC3 in this pathological process.[1][2]
- Immunology Research: **MRS4833** can be used to probe the function of TRPC3 in immune cells, such as B lymphocytes, where it has been shown to eliminate B-cell receptor (BCR)-induced Ca^{2+} oscillations.[1][2]
- Neuroscience Research: Given the expression of TRPC3 in the brain, **MRS4833** is a useful tool for studying the channel's role in neuronal function and neurological disorders.

Quantitative Data Summary

The following tables summarize the quantitative effects of **MRS4833** (Pyr3) from various in vitro studies.

Table 1: Inhibitory Potency of **MRS4833** (Pyr3)

Parameter	Cell Type	Assay Method	IC ₅₀ Value (μM)	Reference
TRPC3-mediated Ca ²⁺ influx	TRPC3-expressing HEK293 cells	Fura-2 Calcium Imaging	0.7	[3]
OAG-induced Ca ²⁺ influx via TRPC3	TRPC3-expressing HEK293 cells	Fura-2 Calcium Imaging	0.8	[3]
Ang II-induced NFAT translocation	Neonatal rat cardiomyocytes	Immunofluorescence	0.05	
CRAC channel-mediated SOCE	RBL-2H3 cells	Fura-2 Calcium Imaging	0.54	

Table 2: Efficacy of **MRS4833** (Pyr3) in In Vitro Assays

Assay	Cell Type	MRS4833 (Pyr3) Concentration (μ M)	Observed Effect	Reference
Inhibition of hTRPC3 currents	hTRPC3- expressing HEK293 cells	10	91 \pm 4% inhibition of GSK1702934A- activated currents	[4]
Inhibition of BCR-induced Ca ²⁺ oscillations	DT40 B lymphocytes	3	Potent elimination of the late oscillatory phase of the Ca ²⁺ response	[1][2]
Attenuation of Cardiac Hypertrophy	Neonatal rat cardiomyocytes	1	Significant reduction in phenylephrine- induced increases in cell size and ANF expression	

Experimental Protocols

Protocol 1: In Vitro Inhibition of TRPC3-Mediated Calcium Influx using Calcium Imaging

This protocol describes the use of **MRS4833** to inhibit TRPC3-mediated calcium influx in a cell line overexpressing TRPC3, with calcium levels monitored using the ratiometric dye Fura-2 AM.

Materials:

- HEK293 cells stably expressing human TRPC3
- DMEM supplemented with 10% FBS, penicillin/streptomycin

- Poly-D-lysine coated glass coverslips or 96-well black-walled imaging plates
- **MRS4833** (Pyr3)
- DMSO (cell culture grade)
- Fura-2 AM
- Pluronic F-127
- HEPES-buffered saline (HBS): 10 mM HEPES, 150 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM glucose, pH 7.4
- TRPC3 agonist (e.g., 1-oleoyl-2-acetyl-sn-glycerol, OAG)

Procedure:

- Cell Culture: Culture TRPC3-HEK293 cells in DMEM at 37°C in a humidified 5% CO₂ incubator. Seed cells onto poly-D-lysine coated coverslips or imaging plates 24-48 hours before the experiment to achieve 70-80% confluency.
- Preparation of **MRS4833** Stock Solution: Prepare a 10 mM stock solution of **MRS4833** in DMSO. Store at -20°C.
- Fura-2 AM Loading:
 - Prepare a Fura-2 AM loading solution by diluting the Fura-2 AM stock (typically 1 mM in DMSO) to a final concentration of 2-5 µM in HBS. Add Pluronic F-127 (0.02% final concentration) to aid in dye solubilization.
 - Wash the cells once with HBS.
 - Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
 - Wash the cells twice with HBS and incubate for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.

- **MRS4833** Incubation:
 - Prepare working concentrations of **MRS4833** by diluting the stock solution in HBS. A typical concentration range to test is 0.1 μ M to 10 μ M. Include a vehicle control (DMSO at the same final concentration as the highest **MRS4833** concentration).
 - Pre-incubate the Fura-2 loaded cells with the desired concentration of **MRS4833** or vehicle for 10-30 minutes at room temperature.
- Calcium Imaging:
 - Mount the coverslip onto the stage of a fluorescence microscope equipped for ratiometric imaging.
 - Continuously perfuse the cells with HBS containing **MRS4833** or vehicle.
 - Record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
 - Stimulate the cells with a TRPC3 agonist (e.g., 100 μ M OAG) and continue recording the fluorescence changes.
- Data Analysis:
 - Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380).
 - The change in this ratio is proportional to the change in intracellular calcium concentration.
 - Compare the agonist-induced calcium influx in **MRS4833**-treated cells to the vehicle-treated control to determine the percentage of inhibition.
 - Plot a concentration-response curve to determine the IC₅₀ value of **MRS4833**.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology to Measure TRPC3 Channel Inhibition

This protocol outlines the procedure for measuring the inhibitory effect of **MRS4833** on TRPC3 currents using the whole-cell patch-clamp technique.

Materials:

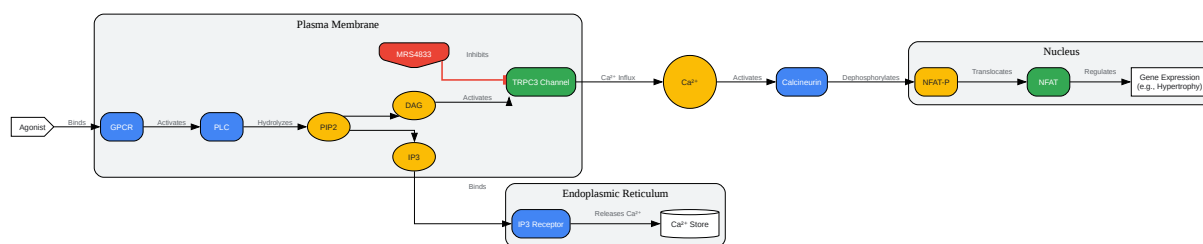
- TRPC3-expressing HEK293 cells
- Standard cell culture reagents
- Patch-clamp rig with amplifier, digitizer, and data acquisition software
- Borosilicate glass capillaries for pipette pulling
- Micromanipulator
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH.
- Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH.
- **MRS4833** (Pyr3)
- DMSO
- TRPC3 agonist (e.g., carbachol or OAG)

Procedure:

- Cell Preparation: Plate TRPC3-HEK293 cells on small glass coverslips 24 hours before recording.
- Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
- Recording Setup:
 - Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
 - Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ).

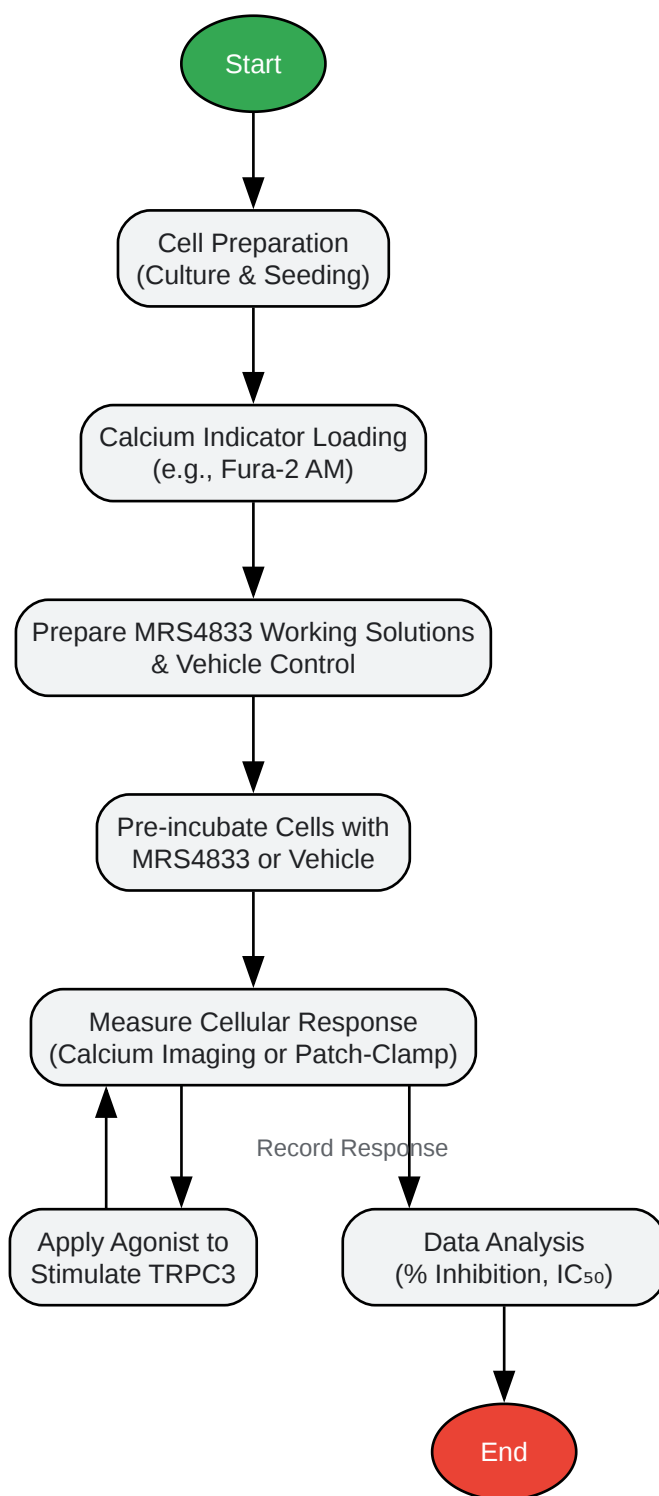
- Rupture the cell membrane to achieve the whole-cell configuration.
- Current Recording:
 - Clamp the cell at a holding potential of -60 mV.
 - Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to measure the current-voltage (I-V) relationship.
 - Record baseline currents.
 - Apply a TRPC3 agonist to the external solution to activate TRPC3 channels and record the resulting currents.
- **MRS4833** Application:
 - Prepare the desired concentration of **MRS4833** in the external solution. Include a vehicle control.
 - After recording the agonist-induced current, wash out the agonist.
 - Perfuse the cell with the external solution containing **MRS4833** for 2-5 minutes.
 - Co-apply the agonist and **MRS4833** and record the currents.
- Data Analysis:
 - Measure the peak inward and outward currents at specific voltages from the voltage ramps.
 - Subtract the baseline currents from the agonist-induced currents to isolate the TRPC3-mediated current.
 - Compare the TRPC3 current in the presence and absence of **MRS4833** to calculate the percentage of inhibition.
 - Construct a concentration-response curve if multiple concentrations of **MRS4833** are tested.

Visualizations



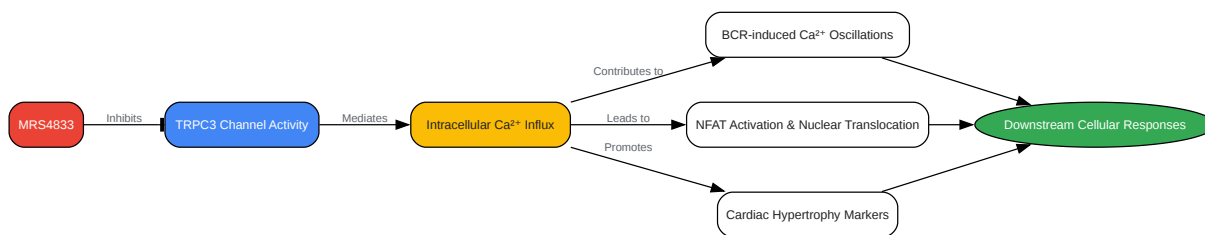
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Caption: Signaling pathway of TRPC3 activation and its inhibition by **MRS4833**.



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Caption: General experimental workflow for using **MRS4833** in cell-based assays.



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Caption: Logical relationships of **MRS4833**'s effects on cellular pathways.

References

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